

Technical Guide: Physicochemical Properties of 4-tert-Butyl-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-tert-Butyl-2-nitroaniline

Cat. No.: B188902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of **4-tert-Butyl-2-nitroaniline**, a key intermediate in various chemical syntheses. The document outlines its fundamental physicochemical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The essential physical properties of **4-tert-Butyl-2-nitroaniline** are summarized in the table below. These values are critical for its handling, purification, and use in further chemical reactions.

Property	Value	Conditions
Melting Point	101-104 °C	-
Boiling Point	302.8 °C	at 760 mmHg
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	-
Molecular Weight	194.23 g/mol	-
CAS Number	6310-19-6	-

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[\[1\]](#)[\[2\]](#)

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Heating oil (for Thiele tube) or heated metal block
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **4-tert-Butyl-2-nitroaniline** sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[\[3\]](#)
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
- Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom. The packed sample should be approximately 2-3 mm high.[\[4\]](#)
- Apparatus Setup (Thiele Tube):

- Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb.[5]
- Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the upper arm.[5]
- Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.

- Heating and Observation:
 - Gently heat the side arm of the Thiele tube with a small flame (e.g., a microburner). The shape of the tube will ensure uniform heat distribution through convection currents.
 - Initially, heat the sample relatively quickly to determine an approximate melting point.
 - Allow the apparatus to cool, then repeat the measurement with a fresh sample. As the temperature approaches the approximate melting point (within 15-20°C), reduce the heating rate to 1-2°C per minute to ensure accuracy.[2][4]
- Recording the Melting Range:
 - Record the temperature at which the first drop of liquid appears.
 - Record the temperature at which the entire sample has completely melted and is a clear liquid.[6]
 - The recorded melting point should be reported as a range between these two temperatures.

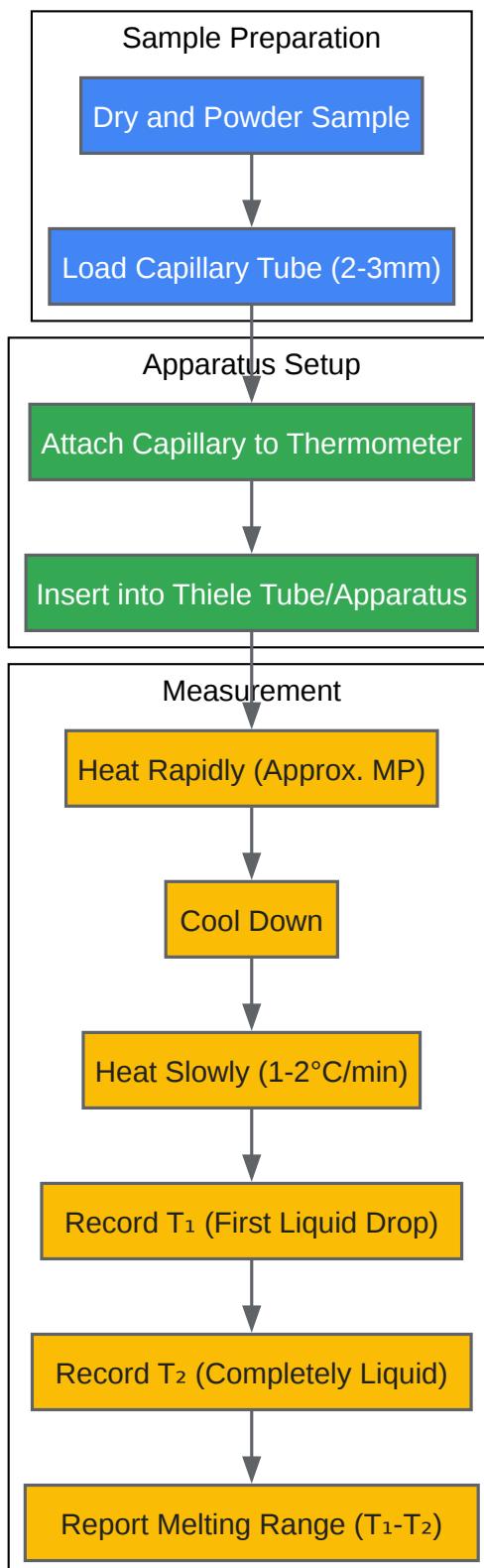
Boiling Point Determination: Microscale Method

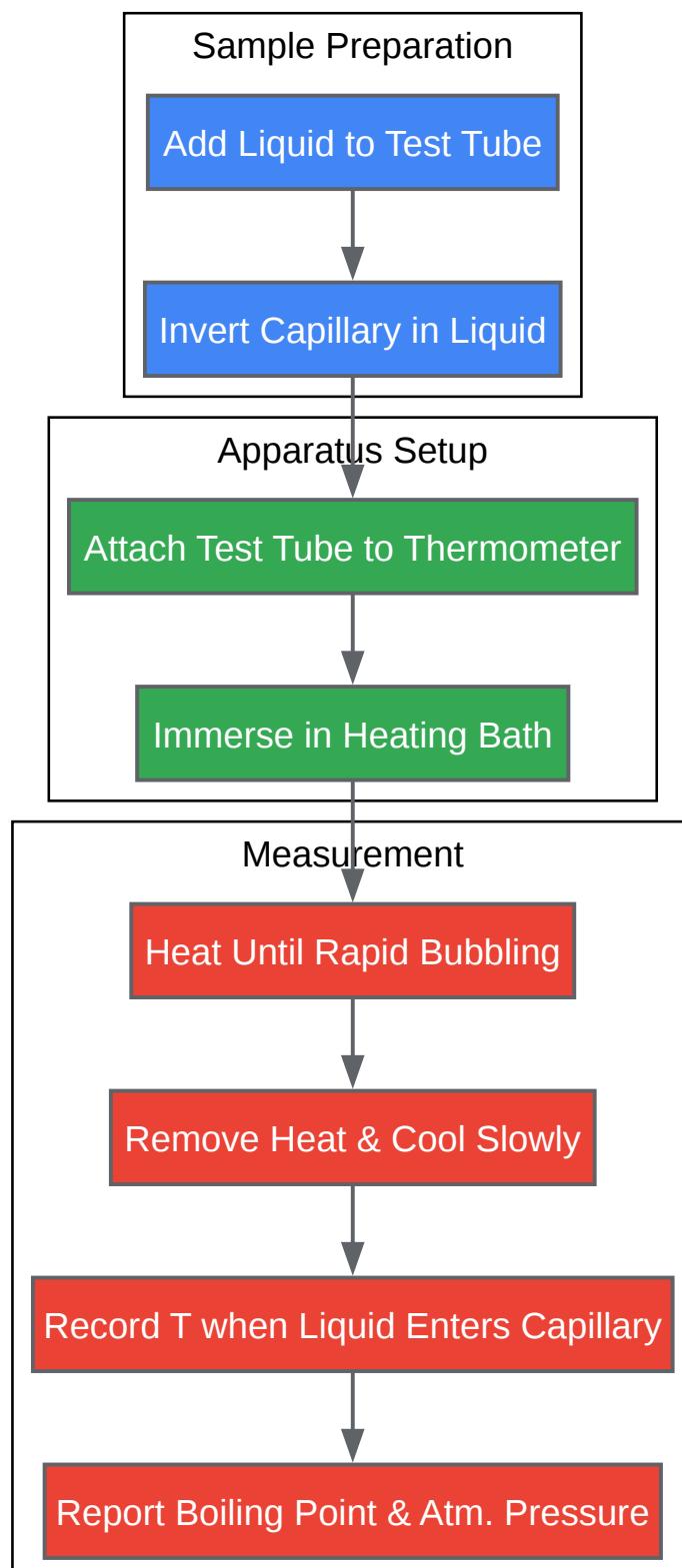
For determining the boiling point with a small amount of substance, the microscale capillary method is efficient and accurate.[7][8]

Apparatus:

- Small test tube (e.g., 6 x 50 mm) or fusion tube

- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube or a beaker with heating oil
- Rubber band or tubing slice


Procedure:


- Sample Preparation: Add a few drops of the liquid **4-tert-Butyl-2-nitroaniline** (if melted) into the small test tube, enough to cover the bulb of the thermometer.
- Capillary Inversion: Place the capillary tube into the test tube with its open end pointing downwards.[\[8\]](#)
- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[\[8\]](#)
- Heating:
 - Immerse the assembly in a Thiele tube or an oil bath.
 - Begin heating the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[\[9\]](#)
- Observation and Measurement:
 - Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid equals the external atmospheric pressure.[\[8\]](#)[\[10\]](#)
 - Remove the heat source and allow the apparatus to cool slowly.
 - The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn into the capillary tube, record the temperature. This is the boiling point of the liquid.[\[8\]](#)[\[9\]](#)[\[11\]](#)

- Record Pressure: It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[12]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. thinksrs.com [thinksrs.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. timstar.co.uk [timstar.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. chymist.com [chymist.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. Thiele tube - Wikipedia [en.wikipedia.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-tert-Butyl-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188902#4-tert-butyl-2-nitroaniline-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com